N,N-dimethylazetidine-3-carboxamide hydrochloride
CAS No.: 927390-60-1
Cat. No.: VC2670689
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927390-60-1 |
|---|---|
| Molecular Formula | C6H13ClN2O |
| Molecular Weight | 164.63 g/mol |
| IUPAC Name | N,N-dimethylazetidine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O.ClH/c1-8(2)6(9)5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H |
| Standard InChI Key | RVANNEBQEVYYQL-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1CNC1.Cl |
| Canonical SMILES | CN(C)C(=O)C1CNC1.Cl |
Introduction
Chemical Identity and Physical Properties
N,N-dimethylazetidine-3-carboxamide hydrochloride is an organic compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol. This compound is characterized by a four-membered azetidine ring structure modified with a carboxamide group and two methyl groups attached to the nitrogen atom of the amide function. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.
Structural Characteristics
The core structure of this compound contains an azetidine ring, which is a saturated four-membered heterocycle containing one nitrogen atom. The strained ring system contributes to its unique chemical reactivity. At the 3-position of the azetidine ring, a carboxamide group is attached, and this carboxamide is further modified with two methyl groups on the nitrogen atom, forming the N,N-dimethyl carboxamide moiety .
Physical and Chemical Properties
The compound typically exists as a solid at room temperature with physical and chemical properties as outlined in Table 1:
| Property | Value |
|---|---|
| CAS Number | 927390-60-1 |
| IUPAC Name | N,N-dimethyl-3-azetidinecarboxamide hydrochloride |
| Molecular Formula | C6H13ClN2O |
| Molecular Weight | 164.63 g/mol |
| Physical State | Solid |
| Storage Temperature | Room temperature |
| Typical Purity | ≥97% |
| InChI Key | RVANNEBQEVYYQL-UHFFFAOYSA-N |
Table 1: Physical and chemical properties of N,N-dimethylazetidine-3-carboxamide hydrochloride .
Synthesis Methods
The synthesis of N,N-dimethylazetidine-3-carboxamide hydrochloride typically involves the reaction of azetidine-3-carboxylic acid with dimethylamine. This reaction is facilitated by activating agents such as carbonyldiimidazole or N,N'-dicyclohexylcarbodiimide in organic solvents like dichloromethane or tetrahydrofuran under inert conditions.
Laboratory Scale Synthesis
For laboratory-scale synthesis, researchers often employ the following general procedure:
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Activation of azetidine-3-carboxylic acid using coupling reagents
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Addition of dimethylamine to form the carboxamide linkage
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Treatment with hydrochloric acid to form the hydrochloride salt
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Purification through recrystallization or chromatographic techniques
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactivity and Reactions
N,N-dimethylazetidine-3-carboxamide hydrochloride exhibits chemical reactivity patterns characteristic of both azetidine rings and carboxamide functional groups.
Reaction Types
The compound can participate in various types of chemical reactions, including:
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Nucleophilic substitution reactions at the azetidine nitrogen
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Ring-opening reactions under acidic or basic conditions
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Hydrolysis of the carboxamide group
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Reactions involving the formation of coordination complexes
Role in Organic Synthesis
In the context of organic synthesis, N,N-dimethylazetidine-3-carboxamide hydrochloride serves as an important building block for more complex molecules. Recent research has demonstrated its utility in the synthesis of diazoketorhodamines, which are valuable in single-molecule tracking microscopy .
Specifically, when incorporated into synthetic pathways involving Ghosez's reagent (N,N,2-trimethyl-1-propenylamine), this compound contributes to the preparation of specialized rhodamines and related structures . These applications highlight its value in creating advanced imaging agents for biological research.
Biological Activities
N,N-dimethylazetidine-3-carboxamide hydrochloride demonstrates several notable biological activities that make it relevant for pharmaceutical research and development.
Applications in Research and Industry
N,N-dimethylazetidine-3-carboxamide hydrochloride finds applications across multiple domains in research and industry.
Pharmaceutical Research and Drug Development
The compound is extensively used in pharmaceutical research, particularly as:
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A building block in the synthesis of potential drug candidates
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A scaffold for designing antimicrobial agents
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An intermediate in the synthesis of complex pharmaceutical compounds
Organic Chemistry Research
In organic chemistry research, this compound serves as:
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A model substrate for studying strained ring systems
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A precursor for the development of novel synthetic methodologies
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A starting material for the preparation of specialized fluorescent dyes and imaging agents
Materials Science and Specialty Applications
Beyond pharmaceutical and basic research applications, N,N-dimethylazetidine-3-carboxamide hydrochloride is being explored for:
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Development of specialized materials with unique properties
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Components in advanced imaging technologies
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Precursors for functional materials with specific chemical properties
Comparative Analysis with Related Compounds
To better understand the significance of N,N-dimethylazetidine-3-carboxamide hydrochloride, it is valuable to compare it with structurally related compounds.
Comparison with Other Azetidine Derivatives
Table 2 compares N,N-dimethylazetidine-3-carboxamide hydrochloride with related azetidine compounds:
Table 2: Structural comparison of N,N-dimethylazetidine-3-carboxamide hydrochloride with related azetidine derivatives.
Structure-Activity Relationships
The biological activities of azetidine derivatives can vary significantly based on their structural features. N,N-dimethylazetidine-3-carboxamide hydrochloride, with its dimethylated carboxamide group, demonstrates distinct antimicrobial properties. Comparatively, other azetidine derivatives with different substitution patterns show varying degrees of antimicrobial, enzyme inhibitory, and physiological activities.
The presence of the carboxamide group in N,N-dimethylazetidine-3-carboxamide hydrochloride may enhance binding to biological targets through hydrogen bonding, compared to derivatives that lack this functional group. Additionally, the dimethylation of the carboxamide nitrogen can influence the compound's lipophilicity and membrane permeability, potentially affecting its biological efficacy.
Future Research Perspectives
Research on N,N-dimethylazetidine-3-carboxamide hydrochloride and related compounds continues to evolve, with several promising directions for future investigation.
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